N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with a benzodioxole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Studied for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the benzodioxole moiety can interact with cellular proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinazoline-4-carboxamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide is unique due to its combination of a benzodioxole moiety and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C14H12ClNO4S |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-8-10-5-6-12-13(7-10)20-9-19-12/h1-7,16H,8-9H2 |
InChI Key |
PSPXGEQPBZKBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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